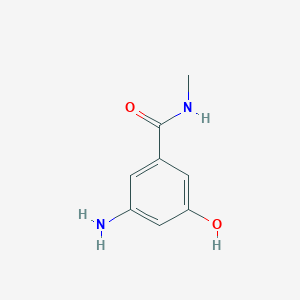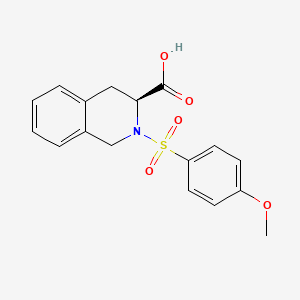
Glycine, N,N'-1,2-ethanediylbis[N-(phosphonomethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N,N’-1,2-ethanediylbis[N-(phosphonomethyl)- is a chemical compound with the molecular formula C6H12N2O4. It is also known by other names such as Glycine, N,N’-ethylenedi-, Acetic acid, 2,2’-(1,2-ethanediyldiimino)bis-, and Ethylenediamine-N,N’-diacetic acid . This compound is characterized by its unique structure, which includes two glycine molecules linked by an ethylene bridge and modified with phosphonomethyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N’-1,2-ethanediylbis[N-(phosphonomethyl)- typically involves the reaction of glycine with ethylenediamine and formaldehyde under specific conditions. The reaction is carried out in an aqueous medium, and the pH is carefully controlled to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2 Glycine} + \text{Ethylenediamine} + \text{Formaldehyde} \rightarrow \text{Glycine, N,N’-1,2-ethanediylbis[N-(phosphonomethyl)-} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to increase yield and purity. The process involves continuous monitoring of pH, temperature, and reactant concentrations. The final product is purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Glycine, N,N’-1,2-ethanediylbis[N-(phosphonomethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo substitution reactions where the phosphonomethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, Glycine, N,N’-1,2-ethanediylbis[N-(phosphonomethyl)- is used as a chelating agent due to its ability to bind metal ions. It is also employed in the synthesis of complex organic molecules.
Biology
In biological research, this compound is used to study enzyme kinetics and protein interactions. Its ability to chelate metal ions makes it useful in various biochemical assays.
Medicine
In medicine, Glycine, N,N’-1,2-ethanediylbis[N-(phosphonomethyl)- is investigated for its potential therapeutic applications, including its role in drug delivery systems and as a component in diagnostic agents.
Industry
Industrially, this compound is used in the formulation of cleaning agents, water treatment chemicals, and as an additive in various manufacturing processes.
作用機序
The mechanism of action of Glycine, N,N’-1,2-ethanediylbis[N-(phosphonomethyl)- involves its ability to chelate metal ions. This chelation process is crucial in various biochemical pathways, where the compound binds to metal ions, altering their availability and activity. The molecular targets include enzymes and proteins that require metal ions for their function. By binding to these metal ions, the compound can modulate the activity of these biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Similar in structure but with four carboxymethyl groups instead of phosphonomethyl groups.
Nitrilotriacetic acid (NTA): Contains three carboxymethyl groups and is used as a chelating agent.
Diethylenetriaminepentaacetic acid (DTPA): Has five carboxymethyl groups and is used in medical imaging and as a chelating agent.
Uniqueness
Glycine, N,N’-1,2-ethanediylbis[N-(phosphonomethyl)- is unique due to its specific structure, which provides distinct chelating properties compared to other similar compounds. The presence of phosphonomethyl groups enhances its ability to bind metal ions, making it more effective in certain applications.
特性
CAS番号 |
2310-83-0 |
|---|---|
分子式 |
C8H18N2O10P2 |
分子量 |
364.18 g/mol |
IUPAC名 |
2-[2-[carboxymethyl(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]acetic acid |
InChI |
InChI=1S/C8H18N2O10P2/c11-7(12)3-9(5-21(15,16)17)1-2-10(4-8(13)14)6-22(18,19)20/h1-6H2,(H,11,12)(H,13,14)(H2,15,16,17)(H2,18,19,20) |
InChIキー |
RXHMBVBZOIQMJR-UHFFFAOYSA-N |
正規SMILES |
C(CN(CC(=O)O)CP(=O)(O)O)N(CC(=O)O)CP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



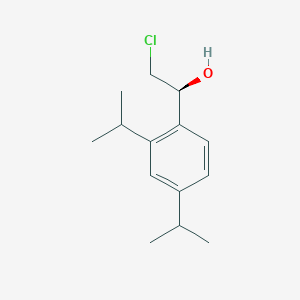
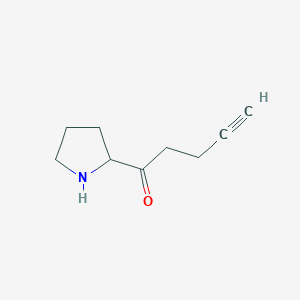
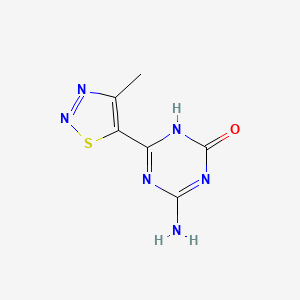

![3-Propyl-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B13161980.png)
